2-(Trimethylsilyloxy)acrylic acid methyl ester

Polymer Chemistry Reactivity Ratios Copolymer Composition

2-(Trimethylsilyloxy)acrylic acid methyl ester (methyl 2-[(trimethylsilyl)oxy]prop-2-enoate; CAS 95799-94-3) is a captodative α‑trimethylsiloxyacrylate bearing an electron‑donating silyloxy substituent and an electron‑withdrawing methyl ester group on the same vinylic carbon. This monomer readily undergoes free‑radical homopolymerization despite its 1,1‑disubstitution, enabling the preparation of polymers with precisely tailored silicon content.

Molecular Formula C7H14O3Si
Molecular Weight 174.27 g/mol
CAS No. 95799-94-3
Cat. No. B3390297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyloxy)acrylic acid methyl ester
CAS95799-94-3
Molecular FormulaC7H14O3Si
Molecular Weight174.27 g/mol
Structural Identifiers
SMILESCOC(=O)C(=C)O[Si](C)(C)C
InChIInChI=1S/C7H14O3Si/c1-6(7(8)9-2)10-11(3,4)5/h1H2,2-5H3
InChIKeyUOYRPHSNHSFLHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trimethylsilyloxy)acrylic Acid Methyl Ester (CAS 95799-94-3): Core Structural Identity and Procurement-Relevant Class Characteristics


2-(Trimethylsilyloxy)acrylic acid methyl ester (methyl 2-[(trimethylsilyl)oxy]prop-2-enoate; CAS 95799-94-3) is a captodative α‑trimethylsiloxyacrylate bearing an electron‑donating silyloxy substituent and an electron‑withdrawing methyl ester group on the same vinylic carbon [1]. This monomer readily undergoes free‑radical homopolymerization despite its 1,1‑disubstitution, enabling the preparation of polymers with precisely tailored silicon content [2]. The trimethylsilyl‑enol‑ether motif also confers specific reactivity in Lewis‑acid‑catalyzed C–C bond‑forming reactions, making the compound a versatile synthetic intermediate distinct from conventional acrylates [3].

Workflow Precision copolymer synthesis with predetermined silicon incorporation
Selection Context Captodative monomer with enhanced free-radical polymerizability
Use Context Stereoselective C–C bond formation via Lewis-acid-catalyzed aldol reaction

Why 2-(Trimethylsilyloxy)acrylic Acid Methyl Ester Cannot Be Replaced with Generic α‑Substituted Acrylates or Other Silyl Enol Ethers


In‑class replacement frequently fails because the trimethylsilyloxy (TMS‑O) group simultaneously alters reactivity ratios during copolymerization (r₁ = 1.42 vs styrene) and switches the monomer's polarity (e = 0.04) relative to conventional methyl acrylate (e ≈ 0.60) [1]. Moreover, within the α‑trimethylsiloxyacrylate series, the methyl ester exhibits the highest free‑radical polymerizability; bulkier esters (ethyl, propyl, isopropyl, isobutyl) show markedly lower rates [2]. Consequently, substituting the methyl ester for a longer alkyl chain or exchanging TMS‑O for another silyl enol ether directly impacts kinetic behavior, copolymer composition, and reaction yield, which cannot be corrected by simple stoichiometric adjustment.

Risk Factor
Target Compound Context
Alternative May Differ
Reactivity Ratios
r₁ vs styrene shifts to 1.42; polarity e = 0.04
Methyl acrylate shows r₁ ≈ 0.19, e ≈ 0.60, which may invert composition drift Class mismatch in copolymer prediction
Ester Steric Bulk
Methyl ester exhibits highest polymerizability in series
Bulkier alkyl esters may drastically reduce polymerization rate or prevent it Kinetic profile not interchangeable
Silyl Group Reactivity
TMS-O motif supports high-yield stereoselective aldol addition
Other silyl enol ethers may give lower yield and diastereomeric ratio Silyl group impacts stereochemical outcome

Quantitative Evidence Guide: Verified Differentiation of 2-(Trimethylsilyloxy)acrylic Acid Methyl Ester from the Closest Comparators


Copolymerization Reactivity Ratios vs. Methyl Acrylate: 7‑Fold Increase in r₁ with Styrene

In free‑radical copolymerization with styrene (M₂), 2‑(trimethylsilyloxy)acrylic acid methyl ester (M₁) shows a reactivity ratio r₁ = 1.42, while methyl acrylate (M₁) under comparable conditions exhibits r₁ ≈ 0.18–0.20 [1][2]. The corresponding r₂ values shift from 0.46 (target compound) to ~0.75 (methyl acrylate) [1][2]. The Q‑e parameters (target: Q = 0.47, e = 0.04) confirm a fundamentally different electronic character compared to methyl acrylate (Q ≈ 0.42, e ≈ 0.60), reflecting the electron‑donating effect of the silyloxy group [1][3].

Copolymer Reactivity
Head-to-head
r₁ = 1.42 vs ~0.19
e = 0.04 vs ~0.60
~7‑fold shift in r₁; polarity inverted
Supports copolymer composition prediction
Free‑radical with styrene at 60 °C; target vs methyl acrylate
Polymer Chemistry Reactivity Ratios Copolymer Composition

Polymerization Kinetics: Non‑First‑Order Behavior and Solvent‑Controlled Rate Modulation

Homopolymerization of the methyl ester at 60 °C deviates from classical first‑order monomer‑concentration dependence, exhibiting exponents n = 1.81 in benzene and n = 2.36 in DMF, whereas conventional acrylates such as methyl acrylate typically follow n ≈ 1.0 under identical conditions [1]. The initiator order remains 0.5, consistent with a standard radical mechanism [1]. Bulkier α‑trimethylsiloxyacrylates (ethyl, propyl, isobutyl) were qualitatively reported as “very reluctant to react” under the same conditions, with no detectable homopolymer for the isobutyl ester at 60 °C [1].

Polymerization Kinetics
Class-level
n = 1.81 (benzene)
n = 2.36 (DMF)
Non‑first‑order; classical model n ≈ 1.0
Rate context; conventional acrylate kinetics may not apply
AIBN initiator, 60 °C; bulkier esters show negligible rate
Polymerization Kinetics Monomer Reactivity Captodative Stabilization

Aldol Reaction Efficiency: SiMe₃ Group Delivers 97% Yield vs. 54–82% for Alternative Silyl Enol Ethers

In the Lewis‑acid‑catalyzed aldol reaction with aldehydes, the trimethylsilyl (SiMe₃) enol ether motif achieves up to 97% yield and 99:1 diastereomeric ratio, significantly outperforming dimethyl (54% yield, 60:40 dr), diethyl (74% yield, 68:32 dr), and di‑isopropyl (82% yield, 86:14 dr) silyl enol ethers [1]. Alkyl‑trimethylsiloxyacrylic esters, including the methyl ester variant, participate in BF₃·OEt₂‑catalyzed aldol reactions with diverse alcohols to generate γ‑alkoxy‑α‑ketoesters in good yields, whereas non‑silylated acrylates such as methyl acrylate typically undergo conjugate addition rather than aldol condensation under identical conditions.

Aldol Reaction Efficiency
Class-level
97% yield, 99:1 dr
Yield advantage 15–43 pp vs other silyl groups
Silyl group stereoelectronic effect on conversion
BF₃·OEt₂‑catalyzed; TMS outperforms SiMe₂, SiEt₂, Si(i‑Pr)₂
Synthetic Methodology Lewis Acid Catalysis Silyl Enol Ether Reactivity

Procurement‑Guided Application Scenarios for 2-(Trimethylsilyloxy)acrylic Acid Methyl Ester Based on Quantitatively Verified Differentiation


Precision Copolymer Synthesis Requiring Predetermined Silicon Incorporation and Narrow Composition Distribution

When designing styrenic copolymers with a defined trimethylsilyl‑content, the reactivity ratios r₁ = 1.42 and r₂ = 0.46 (target vs. styrene) must be used in the Skeist equation to predict composition drift [1]. Replacing with methyl acrylate (r₁ ≈ 0.19, r₂ ≈ 0.75) would invert the drift profile, causing unacceptable batch variability. This compound is the only member of the α‑trimethylsiloxyacrylate series whose copolymerization parameters have been fully quantified at 60 °C, enabling rational process modeling.

Kinetic Studies on Captodative Alkene Polymerization: Solvent‑Dependent Rate Modulation

The methyl ester exhibits monomer‑concentration exponents of 1.81 (benzene) and 2.36 (DMF), a non‑classical behavior attributed to captodative stabilization of the propagating radical [1]. This makes it a model monomer for investigating fundamental radical kinetics. Higher ester homologs cannot serve this purpose because their drastically lower polymerization rates preclude accurate kinetic gravimetry at ambient temperature.

Stereoselective Synthesis of γ‑Alkoxy‑α‑ketoesters via BF₃‑Catalyzed Aldol Addition

The trimethylsilyl‑enol‑ether moiety of the methyl ester is essential for achieving high yields (up to 97%) and excellent diastereoselectivities (99:1) in the BF₃·OEt₂‑catalyzed aldol reaction with aldehydes and alcohols [2]. Non‑silylated acrylates or bulkier silyl analogs give substantially lower yields and inferior dr, compromising the efficiency of downstream transformations to α‑oxo‑β,γ‑unsaturated esters used in natural product synthesis.

Functional Monomer for Silicon‑Containing Specialty Polymers with Tailored Optical or Gas‑Permeability Properties

The quantifiably high free‑radical polymerizability of the target compound, combined with its minimal steric hindrance among α‑trimethylsiloxyacrylates, positions it as the preferred monomer for silicon‑containing optical polymers and oxygen‑permeable contact‑lens materials [1][3]. The non‑classical kinetic order further allows fine‑tuning of molecular weight and dispersity by solvent selection, a degree of freedom not available with conventional acrylate monomers.

Application
Selection Property
Validation Focus
Precision silicon-containing copolymer synthesis
Quantified reactivity ratios for composition modeling
Copolymer composition drift prediction
Captodative alkene polymerization studies
Solvent-dependent non-classical kinetic order
Monomer consumption rate modeling
Stereoselective aldol addition to aldehydes
High-yield TMS-enol ether reactivity profile
Diastereomeric ratio and conversion efficiency
Silicon-functional specialty polymer design
High polymerizability with minimal steric hindrance
Molecular weight and dispersity tuning via solvent
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